molecular formula C8H9IZn B12337611 Zinc,(2,3-dimethylphenyl)iodo-

Zinc,(2,3-dimethylphenyl)iodo-

Cat. No.: B12337611
M. Wt: 297.4 g/mol
InChI Key: COUGEENSJXVFJM-UHFFFAOYSA-M
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Description

However, based on structural analogs in the evidence, inferences can be drawn. This compound likely belongs to the organozinc family, where zinc is coordinated with a 2,3-dimethylphenyl group and an iodide ligand. Organozinc compounds are pivotal in synthetic chemistry for cross-coupling reactions (e.g., Negishi coupling) due to their moderate reactivity and selectivity .

Properties

Molecular Formula

C8H9IZn

Molecular Weight

297.4 g/mol

IUPAC Name

zinc;1,2-dimethylbenzene-6-ide;iodide

InChI

InChI=1S/C8H9.HI.Zn/c1-7-5-3-4-6-8(7)2;;/h3-5H,1-2H3;1H;/q-1;;+2/p-1

InChI Key

COUGEENSJXVFJM-UHFFFAOYSA-M

Canonical SMILES

CC1=CC=C[C-]=C1C.[Zn+2].[I-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Zinc,(2,3-dimethylphenyl)iodo- typically involves the reaction of 2,3-dimethylphenyl iodide with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation. The general reaction can be represented as:

2,3-dimethylphenyl iodide+ZnZinc,(2,3-dimethylphenyl)iodo-\text{2,3-dimethylphenyl iodide} + \text{Zn} \rightarrow \text{Zinc,(2,3-dimethylphenyl)iodo-} 2,3-dimethylphenyl iodide+Zn→Zinc,(2,3-dimethylphenyl)iodo-

Industrial Production Methods

Industrial production of Zinc,(2,3-dimethylphenyl)iodo- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction is typically monitored using techniques such as gas chromatography or nuclear magnetic resonance (NMR) spectroscopy.

Chemical Reactions Analysis

Types of Reactions

Zinc,(2,3-dimethylphenyl)iodo- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding zinc oxides.

    Reduction: It can be reduced to form zinc metal and the corresponding hydrocarbon.

    Substitution: The phenyl group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used.

Major Products Formed

    Oxidation: Zinc oxide and 2,3-dimethylphenol.

    Reduction: Zinc metal and 2,3-dimethylbenzene.

    Substitution: Various substituted phenyl derivatives depending on the electrophile used.

Scientific Research Applications

Zinc,(2,3-dimethylphenyl)iodo- has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling.

    Biology: The compound is used in the synthesis of biologically active molecules.

    Medicine: It is involved in the development of pharmaceuticals and therapeutic agents.

    Industry: The compound is used in the production of fine chemicals and materials.

Mechanism of Action

The mechanism of action of Zinc,(2,3-dimethylphenyl)iodo- involves its ability to act as a nucleophile in various chemical reactions. The zinc atom in the compound can coordinate with electrophiles, facilitating the formation of new chemical bonds. This property is particularly useful in cross-coupling reactions where the compound acts as a transmetallating agent, transferring the phenyl group to a palladium catalyst.

Comparison with Similar Compounds

Research Findings and Data Gaps

Stability and Handling
  • Dimethyl(phenyl)phosphine : Requires inert storage (N₂/Ar) due to air/moisture sensitivity . By analogy, "Zinc, (2,3-dimethylphenyl)iodo-" may need similar handling, though its exact stability profile is undocumented in the evidence.
  • Herbicides (e.g., Alachlor) : Stable under ambient conditions but regulated due to environmental persistence .
Industrial Relevance
  • Organozinc Compounds: Critical in pharmaceuticals (e.g., Tamiflu synthesis). The dimethylphenyl group could tailor solubility or bioavailability.
  • Dimethylphenyl Herbicides : Marketed for crop protection but face restrictions due to toxicity concerns .

Limitations of Available Evidence

  • No direct data on "Zinc, (2,3-dimethylphenyl)iodo-" exists in the provided sources. Comparisons are inferred from structurally related compounds (e.g., dimethylphenyl ligands, organozinc reactivity).
  • Critical parameters (e.g., melting point, solubility, spectroscopic data) for the target compound remain unaddressed.

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